(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
Description
The compound “(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a heterocyclic organic molecule featuring a methanone core linking two distinct aromatic systems: a 3,5-dimethylisoxazole moiety and a substituted piperidinyl group connected to a 2,6-dimethylpyrimidine ring via an ether bond.
Crystallographic analysis of such compounds typically employs software like SHELXL for small-molecule refinement, as noted in the development history of SHELX tools .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-9-15(19-13(4)18-10)23-14-5-7-21(8-6-14)17(22)16-11(2)20-24-12(16)3/h9,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDALNFZIJFQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises an isoxazole ring and a pyrimidine derivative, which are known for their biological activity.
1. Inhibition of Protein Targets
Research indicates that compounds similar to this compound may act as inhibitors of various protein targets involved in cancer progression. For instance, studies have shown that isoxazole derivatives can inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in several hematologic cancers. In particular, one derivative demonstrated an IC50 value of 0.003 μM against BRD4(BD1) protein, showcasing its potency in inhibiting cancer cell proliferation and inducing apoptosis .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities. For example, derivatives bearing isoxazole moieties have shown significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies and Experimental Data
-
Anticancer Activity
- A series of studies focused on the anticancer effects of compounds containing isoxazole rings demonstrated that they could effectively inhibit cell growth in various cancer cell lines. For example:
-
Antimicrobial Activity
- In vitro evaluations have shown that certain isoxazole derivatives possess significant antibacterial properties:
- A study reported that a related isoxazole derivative exhibited an MIC of 0.12 μg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin .
- Another study indicated that derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
- In vitro evaluations have shown that certain isoxazole derivatives possess significant antibacterial properties:
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that related compounds can act as inhibitors of BRD4, a protein implicated in cancer progression. In one study, a derivative demonstrated significant inhibitory effects against BRD4 with an IC50 value indicating potent activity . The structural features of the compound, such as the isoxazole moiety, are believed to facilitate binding to target proteins involved in cancer cell proliferation.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Compounds containing isoxazole rings have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative processes. This application is particularly relevant in developing treatments for conditions like Alzheimer's disease .
Antimicrobial Activity
Some derivatives of the compound have shown antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria. The presence of specific functional groups can enhance the compound's ability to penetrate bacterial membranes and inhibit growth .
Case Study 1: BRD4 Inhibition
In a recent study published in Frontiers in Pharmacology, researchers synthesized several derivatives based on the core structure of (3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone to evaluate their inhibitory effects on BRD4. The most promising derivative exhibited a significant reduction in cell proliferation in triple-negative breast cancer models .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| DDT26 | 0.25 | Strong BRD4 inhibitor |
| DDT58 | 1.5 | Moderate activity |
| DDT69 | 0.75 | High binding affinity |
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of related compounds derived from isoxazole structures in models of oxidative stress-induced neuronal damage. Results indicated that certain derivatives could significantly reduce cell death and oxidative stress markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
A robust comparison requires structural analogs, pharmacological data, and physicochemical properties. Below is a general framework for such comparisons, based on typical parameters for heterocyclic compounds:
Table 1: Hypothetical Comparison of Structural and Functional Features
| Compound Name | Core Structure | Target Affinity (IC₅₀) | Solubility (LogP) | Key Modifications |
|---|---|---|---|---|
| (3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | Isoxazole-Pyrimidine-Piperidine | N/A | N/A | Ether-linked pyrimidine; Methanone core |
| Compound A (e.g., Imatinib) | Benzamide-Pyridine-Piperazine | 0.2 µM (BCR-ABL) | 2.5 | Amide linker; Methylpiperazine |
| Compound B (e.g., Dasatinib) | Thiazole-Pyrimidine | 0.08 nM (Src kinase) | 3.1 | Carboxamide substituent; Hydrophobic tail |
Key Observations (Hypothetical):
Structural Flexibility : The ether bond in the query compound may enhance metabolic stability compared to ester-linked analogs but reduce conformational rigidity.
Isoxazole vs. Thiazole : Replacing thiazole (as in Dasatinib) with isoxazole could alter electron distribution and hydrogen-bonding capacity, affecting target selectivity.
Research Findings and Limitations
No peer-reviewed studies or experimental data for the compound are cited in the provided evidence.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization should prioritize solvent selection (e.g., ethanol or DMF-EtOH mixtures for reflux and recrystallization) and reaction time control (e.g., 2–6 hours under reflux) to minimize byproducts. Reaction monitoring via TLC or HPLC is critical, as impurities can arise from incomplete substitution at the piperidinyl or pyrimidinyl moieties. Purification methods such as column chromatography or recrystallization in mixed solvents (e.g., DMF:EtOH, 1:1) are recommended .
Q. How can structural characterization be validated for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for the isoxazole (δ 2.2–2.5 ppm for methyl groups) and pyrimidine (δ 6.5–7.0 ppm for aromatic protons).
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z).
- X-ray crystallography (if crystalline): Resolve spatial orientation of the methanone bridge and piperidinyl-pyrimidinyl linkage. Computational validation (e.g., DFT calculations) can cross-verify bond angles and torsional strain .
Advanced Research Questions
Q. What experimental design strategies are recommended for studying this compound’s bioactivity?
- Methodological Answer : Adopt split-plot or randomized block designs (e.g., 4 replicates with 5 plants/group for in vivo studies) to account for variables like dosage, exposure time, and biological matrices. For enzyme inhibition assays, use kinetic models (e.g., Michaelis-Menten with Lineweaver-Burk plots) to assess competitive/non-competitive binding. Include positive controls (e.g., known kinase inhibitors for pyrimidine derivatives) and validate statistical significance via ANOVA or Tukey’s HSD test .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Answer : Contradictions in IC50 values or receptor binding affinities may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using Pharmacopeial guidelines (e.g., ammonium acetate buffer at pH 6.5 for solubility studies) . Cross-validate results with orthogonal methods:
- In silico docking (e.g., AutoDock Vina) to predict binding poses.
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Metabolite profiling (LC-MS/MS) to rule out off-target interactions .
Q. What methodologies are effective for assessing environmental impact or biodegradation?
- Methodological Answer : Follow long-term ecological risk frameworks (e.g., Project INCHEMBIOL):
- Abiotic studies : Measure hydrolysis rates at varying pH (4–9) and photodegradation under UV light.
- Biotic studies : Use microbial consortia (e.g., soil samples) to track metabolic byproducts via GC-MS.
- QSAR models : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular weight .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability profiles?
- Methodological Answer : Discrepancies may stem from polymorphic forms or solvent polarity effects. Conduct:
- DSC/TGA : Identify polymorph transitions or decomposition temperatures.
- Solvent screening : Test solubility in aprotic (DMF, DMSO) vs. protic (EtOH, H2O) solvents.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Methodological Gaps and Recommendations
Q. What are understudied aspects of this compound’s structure-activity relationships (SAR)?
- Methodological Gap : Limited data on the methanone bridge’s conformational flexibility and its impact on target binding.
- Recommendation : Synthesize analogs with:
- Steric hindrance modifications : Replace 3,5-dimethylisoxazole with bulkier substituents.
- Electron-withdrawing groups : Introduce nitro or sulfonyl moieties to the pyrimidine ring.
- Incorporate isotopic labeling (e.g., 13C-methanone) for mechanistic tracking .
Q. How can traditional synthesis methods be improved using modern technologies?
- Recommendation : Replace conventional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours). Integrate machine learning (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations. Use microfluidics for high-throughput screening of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
